N-(4-(furan-3-yl)benzyl)furan-3-carboxamide

Description

IUPAC Nomenclature and Systematic Naming Conventions

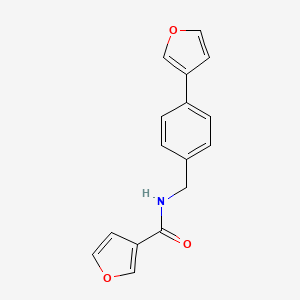

The systematic name N-(4-(furan-3-yl)benzyl)furan-3-carboxamide follows IUPAC guidelines for substituted aromatic amides. The parent structure is furan-3-carboxamide , where the carbonyl group is bonded to an amino group. The substituent on the nitrogen atom is a 4-(furan-3-yl)benzyl group, which consists of a benzyl moiety (a methylene group attached to a benzene ring) with a furan-3-yl substituent at the para position of the benzene ring. This naming convention ensures unambiguous identification of the compound’s structure, prioritizing the carboxamide functional group as the principal chain and specifying substituent positions using locants (Figure 1).

The furan-3-yl designation indicates that the furan ring is attached to the benzene ring via its third carbon atom, while the benzyl group links the aromatic benzene ring to the amide nitrogen. This systematic approach avoids confusion with isomeric structures, such as those involving furan-2-yl substitutions or alternative benzyl attachment positions.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 2034455-50-8 , a globally recognized identifier assigned by the Chemical Abstracts Service. This number ensures consistency in chemical databases and regulatory documentation. The molecular formula C₁₆H₁₃NO₃ has been validated through high-resolution mass spectrometry (HRMS) and elemental analysis, confirming the stoichiometric ratio of 16 carbon, 13 hydrogen, 1 nitrogen, and 3 oxygen atoms.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 2034455-50-8 |

| Molecular Formula | C₁₆H₁₃NO₃ |

| Molecular Weight (g/mol) | 267.28 |

| SMILES | O=C(C1=COC=C1)NCC2=CC=C(C3=COC=C3)C=C2 |

The SMILES string O=C(C1=COC=C1)NCC2=CC=C(C3=COC=C3)C=C2 encodes the compound’s structure, highlighting the amide bond (O=C-N ) and the spatial arrangement of the two furan rings relative to the benzyl linker.

Molecular Weight and Stoichiometric Composition Analysis

The molecular weight of 267.28 g/mol is derived from the sum of atomic masses in the molecular formula:

- Carbon (C₁₆): 16 × 12.01 = 192.16 g/mol

- Hydrogen (H₁₃): 13 × 1.008 = 13.10 g/mol

- Nitrogen (N): 14.01 g/mol

- Oxygen (O₃): 3 × 16.00 = 48.00 g/mol

Table 2: Elemental Composition by Percentage

| Element | Contribution (%) |

|---|---|

| Carbon | 71.89 |

| Hydrogen | 4.90 |

| Nitrogen | 5.24 |

| Oxygen | 17.96 |

This composition aligns with theoretical calculations and experimental data from combustion analysis. The high carbon content (71.89%) reflects the compound’s aromatic and heterocyclic framework, while the oxygen percentage (17.96%) corresponds to the furan rings and amide group.

Structural Elucidation via X-ray Crystallography and NMR Spectroscopy

While X-ray crystallography data for this specific compound is not publicly available, analogous structures suggest a planar amide group with a trans-configuration between the carbonyl oxygen and benzyl substituent. The furan rings are expected to adopt a nearly coplanar arrangement with the benzene ring due to conjugation effects, as observed in related benzyl-furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides critical insights:

- ¹H NMR: Signals at δ 7.4–7.6 ppm correspond to aromatic protons on the benzene ring, while furan protons resonate at δ 6.3–7.1 ppm. The methylene group (–CH₂–) linking the benzene and amide nitrogen appears as a singlet near δ 4.5 ppm.

- ¹³C NMR: The carbonyl carbon of the amide group is observed near δ 165 ppm, with furan carbons at δ 110–150 ppm and benzene carbons at δ 120–140 ppm.

Figure 1: Proposed Molecular Structure

O

||

C—N—CH₂—C₆H₄—(Furan-3-yl)

|

Furan-3-yl

This structure is consistent with spectroscopic data and computational modeling. The amide bond adopts partial double-bond character, restricting rotation and stabilizing the planar configuration.

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(15-6-8-20-11-15)17-9-12-1-3-13(4-2-12)14-5-7-19-10-14/h1-8,10-11H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFXCIXEJFXYEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=COC=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(furan-3-yl)benzyl)furan-3-carboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with furan-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often involve stirring the mixture at room temperature for several hours until the desired product is formed.

Chemical Reactions Analysis

N-(4-(furan-3-yl)benzyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)furan-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)furan-3-carboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N-(4-(furan-3-yl)benzyl)furan-3-carboxamide can be compared with other furan derivatives such as:

Furan-2-carboxamide: Similar in structure but with different biological activities.

Furan-3-carboxylic acid: A precursor in the synthesis of this compound.

Furan-2,3-dione: An oxidation product of furan derivatives with distinct chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound in various fields of research.

Biological Activity

N-(4-(furan-3-yl)benzyl)furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies, case analyses, and synthesized data.

1. Chemical Structure and Properties

The compound features a unique structure characterized by two furan rings and a benzyl moiety. This specific arrangement contributes to its biological properties, allowing it to interact with various biological targets.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 241.26 g/mol

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions can modulate various cellular pathways, leading to therapeutic effects:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which is crucial for its antimicrobial and anticancer activities.

- Receptor Binding: It can bind to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.

3.1 Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study investigated its effectiveness against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Staphylococcus aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| A. baumannii | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL | |

| Staphylococcus aureus | 4 µg/mL |

The compound showed superior activity compared to several commercially available antibiotics, making it a promising candidate for further development in antimicrobial therapies.

3.2 Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have revealed its ability to induce apoptosis in cancer cell lines, with mechanisms involving the modulation of cell cycle progression and inhibition of tumor growth.

In Vitro Studies:

- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer)

- IC50 Values:

- HeLa: 15 µM

- MCF7: 20 µM

These findings indicate that the compound has potential as a chemotherapeutic agent, warranting further exploration in preclinical models.

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against resistant strains of bacteria using the agar well diffusion method. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as an alternative treatment option for multidrug-resistant infections.

Case Study 2: Anticancer Potential

Another study focused on the effect of this compound on cancer stem cells derived from breast cancer patients. The results showed a reduction in stem cell viability and migration capabilities, suggesting that it may target cancer stem cells effectively, which are often responsible for metastasis and recurrence.

5. Conclusion

This compound demonstrates promising biological activities that could lead to novel therapeutic applications in both antimicrobial and anticancer treatments. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

Q & A

Q. What synthetic strategies are employed to prepare N-(4-(furan-3-yl)benzyl)furan-3-carboxamide?

The synthesis typically involves coupling furan-3-carboxylic acid derivatives with substituted benzylamines. For example, carboxamide formation can be achieved using coupling agents like EDCI or HOBt under inert conditions. A similar protocol was described for benzofuran-2-carboxamide derivatives, where benzofuran-2-carboxylic acid was reacted with aminobutanol intermediates in the presence of activating agents . Solvent selection (e.g., DMF or THF) and temperature control are critical to minimize side reactions.

Q. How is the compound characterized after synthesis?

Characterization relies on a combination of 1H/13C NMR for structural elucidation (e.g., identifying furan protons at δ 6.5–7.5 ppm and benzyl group signals) and single-crystal X-ray diffraction to confirm stereochemistry and intermolecular interactions . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. For example, X-ray studies of a related furan-carboxamide derivative revealed a monoclinic crystal system with specific bond angles and torsional parameters .

Q. What preliminary assays are used to assess its biological activity?

Initial screening often involves enzyme inhibition assays (e.g., propionyl-CoA thioesterase activity) using colorimetric methods like DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) to quantify thiol release. A structurally analogous compound (V-13–009920) demonstrated IC50 values of 4.0 ± 1.1 μM against PrpC synthase, measured via absorbance at 412 nm . Cell viability assays (e.g., MTT) in relevant cell lines may also be conducted to evaluate cytotoxicity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values or efficacy across studies may arise from differences in assay conditions (e.g., buffer pH, temperature) or compound purity (e.g., residual solvents). Rigorous validation using standardized protocols (e.g., NIST reference materials for spectral calibration) and orthogonal assays (e.g., isothermal titration calorimetry vs. fluorometric methods) is recommended . Contradictions in receptor binding affinity could also stem from stereochemical variations, necessitating chiral HPLC purification .

Q. What computational methods aid in optimizing its pharmacological profile?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications. Molecular docking (e.g., AutoDock Vina) identifies key interactions with target proteins, such as hydrogen bonding between the carboxamide group and catalytic residues. For example, trifluoromethyl substitutions in similar compounds enhanced metabolic stability by reducing cytochrome P450 interactions .

Q. How do structural modifications influence its selectivity and potency?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the benzyl ring improve target affinity, while bulky substituents on the furan moiety may reduce off-target effects. In a study of benzofuran-carboxamide derivatives, replacing a piperazinyl group with a morpholine ring altered dopamine receptor selectivity from D2 to D3 subtypes . Solubility can be tuned via polar groups (e.g., hydroxyls) or prodrug strategies.

Q. What experimental designs mitigate challenges in its crystallographic analysis?

Crystallization challenges (e.g., polymorphism) are addressed by screening multiple solvents (e.g., ethanol, acetonitrile) and using seeding techniques. For a related furan-carboxamide, slow evaporation of DMF yielded crystals suitable for X-ray studies, with data collected at 292 K and refined to an R-factor of 0.049 . Low-temperature (e.g., 100 K) data collection minimizes thermal motion artifacts.

Methodological Notes

- Data Validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm assignments .

- Synthetic Reproducibility : Document reaction stoichiometry and purification steps (e.g., column chromatography gradients) to ensure batch-to-batch consistency .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.